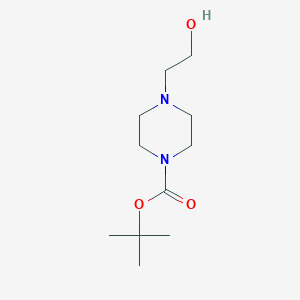

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

説明

The exact mass of the compound Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXIOAYUQIITBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352816 | |

| Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77279-24-4 | |

| Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its key physical characteristics, presents detailed experimental protocols for their determination, and offers a logical workflow for the physical characterization of such compounds.

Core Physical and Chemical Properties

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-hydroxyethyl)piperazine, is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent. These structural features influence its physical properties, making it a versatile building block in the synthesis of complex molecules.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical data for tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.30 g/mol | |

| CAS Number | 77279-24-4 | |

| Appearance | White to tan powder, crystals, or a low melting solid/viscous liquid. | The physical form can vary based on purity and storage conditions. |

| Melting Point | 38-42 °C | |

| Boiling Point | 114 °C at 0.1 mmHg333.6 °C at 760 mmHg | Boiling point is highly dependent on pressure. |

| Density | 1.092 g/cm³ | |

| Flash Point | 110 °C - 155.5 °C | Closed cup. |

| XLogP3 | 0.407 | A measure of lipophilicity. |

| Solubility | Soluble in organic solvents such as tetrahydrofuran and dichloromethane. Synthesis protocols suggest some stability in aqueous solutions. | Quantitative solubility data in a range of solvents is not readily available. |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of a compound like tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heated metal block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro-scale (Thiele Tube Method)

-

Sample Preparation: A small volume (0.5-1.0 mL) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) and a calibrated thermometer are used.

-

Procedure:

-

The test tube containing the sample and inverted capillary is attached to the thermometer.

-

This assembly is placed in the Thiele tube, ensuring the sample is level with the upper arm of the tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

Density is a fundamental physical property defined as the mass per unit volume.

Methodology: For Solids (Volume Displacement)

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

-

Volume Measurement:

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent). The initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The final volume is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Semi-Quantitative

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) are selected.

-

Procedure:

-

A small, known amount of the solute (e.g., 10 mg) is placed into a series of small test tubes.

-

A small volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The tubes are agitated (e.g., vortexed) at a controlled temperature (typically room temperature).

-

Visual observation is used to determine if the solid has completely dissolved.

-

If the solid dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, the sample can be gently heated to assess temperature effects on solubility.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound such as tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Caption: Workflow for Physical Property Determination.

Conclusion

The physical properties of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate are well-defined, making it a reliable and predictable intermediate for drug development and organic synthesis. Its low melting point and solubility in common organic solvents facilitate its use in a variety of reaction conditions. The standardized protocols outlined in this guide provide a robust framework for the consistent and accurate characterization of this and similar chemical entities, ensuring quality and reproducibility in research and development settings.

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CAS number 77279-24-4 data

CAS Number: 77279-24-4

Abstract: This technical guide provides a comprehensive overview of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key building block in modern pharmaceutical research and development. This document details its physicochemical properties, spectroscopic data, synthesis, and safety information. Furthermore, it outlines its significant applications as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a crucial intermediate in the synthesis of kinase inhibitors such as Dasatinib. Detailed experimental protocols for its synthesis and representative analytical methods are provided, alongside graphical representations of its synthetic and application workflows, and its role in modulating key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperazine ring and a primary alcohol. These functional groups make it a valuable synthon for a variety of chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 230.31 g/mol | [1][2][3] |

| Appearance | White to light yellow powder or low melting solid | [6] |

| Melting Point | 37-42 °C | [6][7] |

| Boiling Point | 114 °C at 0.1 mmHg | [7] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 14.96 ± 0.10 (Predicted) | [7] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.46 (s, 9H), 2.44-2.46 (m, 4H), 2.54-2.57 (m, 2H), 2.66 (m, J = 5.3 Hz, 1H), 3.42-3.45 (m, 4H), 3.62 (q, J = 5.3 Hz, 2H) | [8] |

Synthesis Protocol

The most common and efficient synthesis of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate involves the N-protection of 1-(2-hydroxyethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

Caption: Synthesis of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Experimental Procedure

-

Reaction Setup: Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) in dry tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.[8]

-

Addition of Reagent: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the solution.[8]

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.[8]

-

Work-up:

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product as a light yellow oil.[8]

Analytical Methods

Representative Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of tert-butyl piperazine derivatives and would require optimization for specific instrumentation and purity requirements.

Table 3: Representative GC-MS Parameters

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature of 120 °C (hold for 1 min), ramp at 10 °C/min to 150 °C (hold for 5 min), then ramp at 7.5 °C/min to 300 °C (hold for 2 min) |

| Injector | Splitless mode at 250 °C |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

| Derivatization | Derivatization with a suitable agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) may be required to improve volatility and peak shape. |

Representative High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the analysis of polar, Boc-protected amines and would require optimization.

Table 4: Representative HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of water with 0.1% trifluoroacetic acid (TFA) (A) and acetonitrile with 0.1% TFA (B) |

| Gradient | 5-95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and re-equilibrate for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Applications in Drug Development

Intermediate in the Synthesis of Dasatinib

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a precursor to 1-(2-hydroxyethyl)piperazine, a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal to liberate the secondary amine for coupling.

Caption: Role in Dasatinib Synthesis.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate serves as a versatile linker component, connecting the target protein ligand and the E3 ligase ligand. Its hydroxyl group provides a convenient handle for further chemical modifications.

Caption: PROTAC Synthesis Workflow.

Role in Signaling Pathways

Piperazine derivatives are known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs).[9] While the direct effect of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate on these pathways is not extensively studied, its structural motifs are present in many centrally acting agents. The following diagram illustrates a simplified dopamine D2 receptor signaling pathway, which can be modulated by piperazine-containing compounds.

Caption: Modulation of Dopamine D2 Receptor Signaling by Piperazine Derivatives.

Safety and Handling

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is classified as a hazardous substance and requires careful handling.

Table 5: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |

| H301: Toxic if swallowed. | [10] | |

| H400: Very toxic to aquatic life. | [10] | |

| Precautionary Statements | P273: Avoid release to the environment. | [10] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [10] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling Recommendations: Handle in a well-ventilated area, preferably in a fume hood.[1] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or vapors.[10] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1][10]

Conclusion

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a fundamentally important building block in medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of complex pharmaceutical agents. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications, underscoring its significance in the development of next-generation therapeutics. Researchers and developers are encouraged to consider the information presented herein for the effective and safe utilization of this compound in their work.

References

- 1. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-4-(2-hydroxyethyl)piperazine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(2-hydroxyethyl)piperazine, a key chemical intermediate in modern medicinal chemistry. This document details its structure, physicochemical properties, synthetic methodologies, and critical role as a building block in the development of therapeutic agents, particularly neuroleptics.

Core Chemical Structure and Properties

1-Boc-4-(2-hydroxyethyl)piperazine, systematically named tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, is a monosubstituted piperazine derivative. Its structure is characterized by a piperazine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a 2-hydroxyethyl group on the other. The Boc group provides thermal stability and allows for selective reactions at the unprotected secondary amine, making it a versatile scaffold in multi-step organic synthesis. The terminal hydroxyl group offers a further point for chemical modification.

Physicochemical Data

The key physicochemical properties of 1-Boc-4-(2-hydroxyethyl)piperazine are summarized in the table below. For comparative context, properties of the parent compound, 1-(2-Hydroxyethyl)piperazine, are also included.

| Property | 1-Boc-4-(2-hydroxyethyl)piperazine | 1-(2-Hydroxyethyl)piperazine |

| CAS Number | 77279-24-4[1] | 103-76-4[2] |

| Molecular Formula | C₁₁H₂₂N₂O₃[1] | C₆H₁₄N₂O[2] |

| Molecular Weight | 230.30 g/mol [1] | 130.19 g/mol [2] |

| Appearance | White to tan solid/powder[1][3] | Clear colorless to pale yellow oily liquid[4] |

| Melting Point | 38-42 °C[1] | -38.5 °C[4] |

| Boiling Point | Not available | 246 °C[4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup[1] | > 110 °C (> 230 °F)[4] |

| Density | Not available | 1.061 g/mL at 25 °C[4] |

| Solubility | Soluble in chloroform[3] | Miscible with water[4] |

| pKa | Not available | 14.96 (Predicted)[4] |

Deuterated Analog

A deuterated version, 1-Boc-4-(2-hydroxyethyl-d4)piperazine (CAS No. 1219802-10-4), is also commercially available.[5] This isotopically labeled compound serves as a valuable tool in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[5] It is frequently used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) due to its similar chemical behavior but distinct mass.[6]

Synthesis of 1-Boc-4-(2-hydroxyethyl)piperazine

The synthesis of monosubstituted piperazines often involves a multi-step process that starts with the protection of one of the piperazine nitrogen atoms, typically with a Boc group.[7] This is followed by the functionalization of the second nitrogen atom.

A common and effective method for preparing 1-Boc-4-(2-hydroxyethyl)piperazine is the N-alkylation of 1-Boc-piperazine with a suitable two-carbon electrophile containing a hydroxyl group or a precursor.

Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure for the N-alkylation of 1-Boc-piperazine. Note: This is a generalized method and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

1-Boc-piperazine

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Boc-piperazine (1.0 equivalent).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Add anhydrous potassium carbonate (approx. 2.0-3.0 equivalents) to the mixture. This acts as the base to scavenge the HCl byproduct.

-

Add 2-chloroethanol (approx. 1.1-1.5 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetonitrile or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 1-Boc-4-(2-hydroxyethyl)piperazine.

Applications in Drug Development & Relevant Signaling Pathways

1-Boc-4-(2-hydroxyethyl)piperazine is not typically used for its own biological activity but is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its most notable application is in the production of neuroleptic (antipsychotic) agents.

A prime example is the synthesis of Flupentixol , a thioxanthene-derived antipsychotic used to treat schizophrenia and other psychotic disorders.[5] The 2-hydroxyethylpiperazine moiety is a key structural feature of Flupentixol.

The therapeutic effects of Flupentixol stem from its potent antagonism of dopamine and serotonin receptors in the central nervous system.[8][9][10]

Dopamine D2 Receptor Signaling

Flupentixol's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors.[9][10] In conditions like schizophrenia, an overactivity of dopaminergic transmission is thought to contribute to positive symptoms like hallucinations and delusions.[10] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi subunit. Antagonism by drugs like Flupentixol blocks the downstream inhibitory pathway.

D2 Receptor Signaling Pathway (Inhibitory):

-

Under normal conditions, dopamine binds to the D2 receptor.

-

This activates the associated Gαi protein, causing it to exchange GDP for GTP.

-

The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to decreased production of the second messenger cyclic AMP (cAMP).

-

Lower cAMP levels result in reduced activity of Protein Kinase A (PKA), leading to a decrease in the phosphorylation of downstream target proteins.[11][12]

-

Flupentixol, as an antagonist, binds to the D2 receptor but does not activate it, thereby blocking dopamine's ability to initiate this signaling cascade and reducing overall dopaminergic nerve transmission.

Serotonin 5-HT2A Receptor Signaling

Flupentixol also exhibits moderate antagonistic activity at serotonin 5-HT2A receptors.[9][10] This action is believed to contribute to its efficacy against both positive and negative symptoms of psychosis.[10] 5-HT2A receptors are GPCRs that couple to the Gαq subunit, which activates an entirely different downstream cascade compared to D2 receptors.

5-HT2A Receptor Signaling Pathway (Excitatory):

-

Serotonin (5-HT) binds to and activates the 5-HT2A receptor.

-

The activated receptor stimulates the Gαq protein.

-

The Gαq subunit activates the enzyme Phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.

-

DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates numerous cellular proteins, leading to a cellular response.

-

Flupentixol's antagonism at this receptor blocks the initiation of this excitatory cascade.

Conclusion

1-Boc-4-(2-hydroxyethyl)piperazine is a foundational building block in medicinal chemistry. Its bifunctional nature, with a protected amine and a reactive hydroxyl group, provides synthetic chemists with the flexibility to construct complex molecular architectures. Its role as a key intermediate in the synthesis of potent neuroleptics like Flupentixol highlights its importance in the development of drugs targeting the central nervous system. A thorough understanding of its properties, synthesis, and the biological pathways of its derivatives is essential for researchers and scientists in the field of drug discovery and development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. benchchem.com [benchchem.com]

- 3. mentalhealth.com [mentalhealth.com]

- 4. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine | lookchem [lookchem.com]

- 5. Cas 1219802-10-4,1-BOC-4-(2-Hydroxyethyl-d4)piperazine | lookchem [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. What is the mechanism of Flupentixol decanoate? [synapse.patsnap.com]

- 10. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

C11H22N2O3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C11H22N2O3. The primary focus of this document is to detail its chemical identity, physicochemical properties, and provide a foundational understanding for its potential applications in research and drug development.

Chemical Identity and Molecular Formula

The compound represented by the molecular formula C11H22N2O3 is identified by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate [1]. This nomenclature provides an unambiguous description of its chemical structure.

Structural Information

-

Molecular Formula: C11H22N2O3

-

SMILES: CC1(CN(CCN1)C(=O)OC(C)(C)C)CO[1]

-

InChI: InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-5-12-11(4,7-13)8-14/h12,14H,5-8H2,1-4H3[1]

-

InChIKey: JDIARRKHPCVARB-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for C11H22N2O3 is presented in the table below. This information is crucial for experimental design, formulation development, and understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 230.30 g/mol | Calculated |

| Monoisotopic Mass | 230.16304 Da | PubChem[1] |

| Molecular Formula | C11H22N2O3 | PubChem[1] |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate | PubChem[1] |

Experimental Considerations

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the initial characterization of a newly synthesized or acquired chemical compound.

Potential Signaling Pathway Interactions

Given the piperazine core, a common scaffold in medicinal chemistry, it is plausible that C11H22N2O3 could interact with various biological targets, particularly G-protein coupled receptors (GPCRs) or ion channels. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a molecule with a piperazine moiety.

This document serves as a foundational guide to the compound C11H22N2O3. Further experimental investigation is required to fully elucidate its biological activity and potential therapeutic applications.

References

An In-depth Technical Guide on the Solubility of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-hydroxyethyl)piperazine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic hydroxyethyl group, imparts a particular solubility profile that is crucial for its application in organic synthesis, purification, and formulation development. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing crystallization processes, and ensuring the efficient handling of this compound in a laboratory and industrial setting.

Despite its widespread use, a comprehensive, publicly available dataset on the quantitative solubility of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in common organic solvents is not readily found in the literature. This guide, therefore, serves a dual purpose: to collate any available qualitative information and, more importantly, to provide a detailed experimental protocol for researchers to determine these solubility values empirically.

Data Presentation

As of the latest literature review, specific quantitative solubility data for tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in a range of organic solvents has not been extensively published. The table below is provided as a template for researchers to populate with their own experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvents and temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in organic solvents using the isothermal equilibrium method. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the saturation solubility of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in a selected organic solvent at a specific temperature.

Materials:

-

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent: Place a known volume of the selected organic solvent into several vials. Ensure the vials are sealed to prevent solvent evaporation.

-

Sample Addition: Add an excess amount of solid tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle at the bottom of the vials for a few hours while maintaining the temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can be calculated based on the mass of the solid and the volume of the solvent.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of the solute using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Recording: Record the solubility in g/100 mL or mol/L at the specified temperature. Repeat the experiment at different temperatures as required.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in an organic solvent.

Caption: Experimental workflow for solubility determination.

Spectroscopic Profile of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting detailed spectroscopic data, experimental methodologies, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No: 77279-24-4, Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.31 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.62 | t | 2H | -CH₂-OH |

| 3.44 | t | 4H | -N(CH₂)- (ring) |

| 2.55 | t | 2H | -N-CH₂-CH₂-OH |

| 2.45 | t | 4H | -N(CH₂)- (ring) |

| 1.46 | s | 9H | -C(CH₃)₃ |

Note: Data obtained from publicly available spectra. Solvent: CDCl₃, Instrument Frequency: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C=O (carbamate) |

| 79.5 | -C(CH₃)₃ |

| 59.3 | -CH₂-OH |

| 57.8 | -N-CH₂-CH₂-OH |

| 53.1 | -N(CH₂)- (ring) |

| 43.8 | -N(CH₂)- (ring) |

| 28.4 | -C(CH₃)₃ |

Note: Data is predicted using advanced computational algorithms and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch (alcohol) |

| 2975, 2870 | Strong | C-H stretch (alkane) |

| 1690 | Strong | C=O stretch (carbamate) |

| 1420 | Medium | C-H bend (alkane) |

| 1240 | Strong | C-N stretch (amine/amide) |

| 1170 | Strong | C-O stretch (alcohol/ester) |

Note: Data is predicted and serves as a guideline for spectral interpretation.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 231.17 | 100 | [M+H]⁺ |

| 175.12 | 80 | [M - C₄H₈]⁺ |

| 131.10 | 60 | [M - Boc]⁺ |

| 101.08 | 40 | [Piperazine-CH₂CH₂OH]⁺ |

| 57.07 | 95 | [C₄H₉]⁺ |

Note: Predicted fragmentation pattern for Electrospray Ionization (ESI) in positive mode. Relative intensities are estimations.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used, and chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample (if liquid or a low-melting solid) is placed between two KBr plates. Alternatively, a thin film can be cast from a volatile solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ion source via direct infusion or through a liquid chromatography system. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the ions is measured.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

The Versatile Building Block: A Technical Review of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Synthetic Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key bifunctional building block, is gaining significant traction in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected piperazine for regioselective reactions and a primary alcohol for further functionalization, makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of its synthesis, chemical properties, and notable applications, supported by detailed experimental protocols and quantitative data.

Synthesis and Chemical Properties

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is typically synthesized via the reaction of 1-(2-hydroxyethyl)piperazine with di-tert-butyl dicarbonate (Boc)₂O. This straightforward protection of one of the piperazine nitrogens allows for selective manipulation of the other nitrogen and the hydroxyl group in subsequent synthetic steps.

Table 1: Chemical Properties of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

| Property | Value |

| CAS Number | 77279-24-4 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| Appearance | White to off-white solid or viscous liquid |

| Melting Point | 38-42 °C |

| Boiling Point | >300 °C (decomposes) |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) |

Key Applications in Organic Synthesis

The utility of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate lies in its ability to serve as a versatile scaffold for the introduction of the piperazine motif, a common feature in many biologically active compounds. The primary alcohol can be readily converted into various functional groups, while the Boc-protected nitrogen can be deprotected to allow for further derivatization.

Synthesis of Kinase Inhibitors

Piperazine derivatives are prevalent in the structure of many kinase inhibitors used in oncology. The hydroxyl group of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate can be utilized to link the piperazine core to various heterocyclic systems, a key strategy in the design of these targeted therapies. A common synthetic route involves the conversion of the alcohol to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with a phenol or an amine.

Workflow for the Synthesis of a Generic Kinase Inhibitor Intermediate

Caption: General workflow for the synthesis of a kinase inhibitor intermediate.

Intermediate in the Synthesis of Antipsychotic Drugs

The piperazine moiety is a crucial pharmacophore in a number of antipsychotic drugs. While direct synthesis routes for commercial drugs starting from tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate are often proprietary, analogous synthetic strategies highlight its potential. For instance, the synthesis of intermediates for drugs like Cariprazine involves the coupling of a piperazine derivative with a substituted cyclohexane moiety. The hydroxyl group of our title compound could be modified to an appropriate functional group to participate in similar coupling reactions.

Williamson Ether Synthesis

The primary alcohol of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate can readily participate in Williamson ether synthesis to form a variety of ether-linked derivatives. This reaction is valuable for connecting the piperazine scaffold to other aromatic or aliphatic fragments, expanding the chemical space for drug discovery.

Table 2: Representative Williamson Ether Synthesis of a Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | 4-Chlorobenzyl chloride | NaH | THF | 60 | 12 | tert-Butyl 4-(2-(4-chlorobenzyloxy)ethyl)piperazine-1-carboxylate | 85 |

Synthesis of Polymerizable Monomers

The hydroxyl group can be esterified with polymerizable groups, such as methacryloyl chloride, to produce monomers. These monomers can then be used to synthesize polymers with pendant piperazine groups, which have potential applications in drug delivery and materials science.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate [1]

-

Materials: 1-(2-hydroxyethyl)piperazine (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-(2-hydroxyethyl)piperazine in DCM.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the piperazine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

-

Quantitative Data: Typical yields are in the range of 90-98%. The product is often a viscous oil or a low-melting solid.

Protocol 2: General Procedure for Williamson Ether Synthesis

-

Materials: Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq), Alkyl halide (1.1 eq), Sodium hydride (1.2 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in anhydrous THF to the sodium hydride suspension at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add the alkyl halide and heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and quench cautiously with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Logical Relationship of Synthetic Transformations

Caption: Synthetic pathways originating from the core intermediate.

Conclusion

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the presence of two distinct reactive sites allow for the efficient and controlled construction of complex molecules. For researchers and professionals in drug development, this compound offers a reliable starting point for the synthesis of novel therapeutics, particularly in the areas of oncology and neuroscience. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate its broader application and spur further innovation in the chemical sciences.

References

An In-depth Technical Guide to the Thermal Stability of 1-Boc-4-(2-hydroxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Boc-4-(2-hydroxyethyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the thermal properties of this compound is crucial for ensuring safety, optimizing process conditions, and establishing appropriate storage and handling procedures.

Physicochemical Properties

While specific experimental data on the thermal decomposition of 1-Boc-4-(2-hydroxyethyl)piperazine is not extensively available in the public domain, its physical properties are documented.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.30 g/mol | |

| Melting Point | 38-42 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Form | Solid |

Thermal Stability Profile

The thermal stability of 1-Boc-4-(2-hydroxyethyl)piperazine is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Generally, N-Boc protected amines are susceptible to thermal deprotection at elevated temperatures.

The decomposition of the Boc group is known to proceed via a non-ionic, concerted mechanism, particularly in the absence of strong acids. This thermal cleavage typically occurs at temperatures above 150 °C, yielding the corresponding free amine, isobutylene, and carbon dioxide. The reaction is driven by the formation of the stable gaseous byproducts.

Studies on the thermal degradation of piperazine and its derivatives, particularly in the context of CO2 capture, indicate that the piperazine ring itself can undergo degradation at higher temperatures (135-175 °C), potentially through SN2 substitution reactions.[1] However, the initial and primary thermal event for 1-Boc-4-(2-hydroxyethyl)piperazine is expected to be the loss of the Boc group.

Potential Thermal Decomposition Pathway

The anticipated thermal decomposition of 1-Boc-4-(2-hydroxyethyl)piperazine involves the cleavage of the carbamate bond, leading to the formation of 1-(2-hydroxyethyl)piperazine, isobutylene, and carbon dioxide.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of 1-Boc-4-(2-hydroxyethyl)piperazine, a combination of thermoanalytical techniques is recommended. The following are detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Boc-4-(2-hydroxyethyl)piperazine into a clean TGA crucible (e.g., alumina or platinum).[2]

-

Instrument Setup:

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature of 400 °C.[2]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.[3]

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Boc-4-(2-hydroxyethyl)piperazine into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.[4]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.[4]

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature, for instance, 0 °C.

-

Ramp the temperature at a controlled rate, for example, 10 °C/min, up to a temperature beyond the expected decomposition, such as 300 °C.[5]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.[4]

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal runaway potential of the compound under adiabatic conditions, providing data on time-temperature-pressure relationships for exothermic decomposition.

Methodology:

-

Sample Preparation: A known amount of the substance is placed into a spherical sample bomb, typically made of titanium or other inert materials.

-

Instrument Setup:

-

The sample bomb is placed inside the calorimeter, which is a robust, well-insulated chamber.

-

The system is evacuated and then backfilled with an inert gas if necessary.

-

-

Experimental Procedure (Heat-Wait-Seek Mode):

-

The sample is heated to a specified starting temperature.

-

The instrument then enters a "wait" period to allow for thermal equilibration.

-

Following the wait period, the instrument enters a "seek" mode, where it monitors for any self-heating of the sample (a small, predetermined rate of temperature increase, e.g., 0.02 °C/min).

-

If no self-heating is detected, the instrument increases the temperature by a set increment (e.g., 5 °C) and repeats the wait-seek cycle.

-

Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.

-

-

Data Acquisition: The temperature and pressure of the sample bomb are recorded as a function of time throughout the exothermic event.

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating decomposition.

-

Calculate the rates of temperature and pressure rise as a function of temperature.

-

This data can be used to model the reaction kinetics and assess the thermal hazards.

-

Experimental Workflow for Thermal Stability Assessment

A logical workflow is essential for a thorough investigation of the thermal stability of a chemical compound.

Conclusion

While specific quantitative thermal stability data for 1-Boc-4-(2-hydroxyethyl)piperazine is limited in publicly available literature, its chemical structure suggests that the primary mode of thermal decomposition will be the loss of the Boc protecting group at temperatures likely exceeding 150 °C. For a comprehensive understanding of its thermal hazards, it is imperative to conduct experimental studies using techniques such as TGA, DSC, and ARC. The protocols and workflow outlined in this guide provide a robust framework for such an investigation, ensuring the safe handling, processing, and storage of this important pharmaceutical intermediate.

References

Technical Guide: Physicochemical Characterization of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key building block in pharmaceutical synthesis. This document outlines the reported physical characteristics, experimental protocols for melting point determination, and a generalized workflow for this analytical procedure.

Physicochemical Properties

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a bifunctional molecule incorporating a piperazine ring, a protected amine (Boc group), and a primary alcohol. Its structure makes it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The melting point is a crucial physical property for identification, purity assessment, and process control.

Melting Point Data

The reported melting point for tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate varies slightly across different commercial suppliers, which may be attributed to minor differences in purity or analytical methodology. The compound is often described as a low melting solid or a viscous liquid at room temperature.[1] A summary of the reported melting point ranges is provided below.

| Data Source | Reported Melting Point (°C) |

| ChemicalBook | 38-42[2] |

| Oakwood Chemical | 38-42[3] |

| BIOSYNCE | 45-52[4] |

Note: The observed melting range can be an indicator of sample purity. Pure, crystalline compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0°C), while impurities can lead to a depression and broadening of the melting range.

Experimental Protocol: Melting Point Determination

This section details a standardized procedure for determining the melting point of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using a modern digital melting point apparatus.

Principle

The melting point is determined by heating a small, finely powdered sample in a capillary tube and observing the temperature range over which the solid transitions into a liquid.

Materials and Equipment

-

Sample: Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (finely powdered)

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Tools: Capillary tubes (one end sealed), spatula, watch glass

Procedure

-

Sample Preparation:

-

Place a small amount of the compound on a clean, dry watch glass.

-

Carefully press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Insert the prepared capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Insert a new, properly prepared capillary tube.

-

Set the heating rate to a slow, controlled ramp (e.g., 1-2°C per minute) starting from a temperature about 10-15°C below the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Confirmation:

-

Repeat the accurate determination at least twice with fresh samples to ensure consistency and reproducibility.

-

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental procedure for determining the melting point of a chemical compound.

Caption: Experimental workflow for melting point determination.

This guide provides essential technical information for professionals working with tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Adherence to standardized protocols is critical for obtaining accurate and reproducible data, which is fundamental to research, development, and quality control in the pharmaceutical industry.

References

Methodological & Application

Application Notes: Synthesis of PROTAC Linkers Using 1-Boc-4-(2-hydroxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.

The piperazine moiety is a valuable building block in PROTAC linker design, offering a degree of rigidity that can pre-organize the PROTAC into a bioactive conformation. This can lead to more potent degradation. Furthermore, the basic nature of the piperazine ring can enhance the solubility and cell permeability of the final PROTAC molecule. 1-Boc-4-(2-hydroxyethyl)piperazine is a versatile starting material for the synthesis of such linkers, featuring a Boc-protected amine for controlled, sequential reactions and a hydroxyl group that can be activated for further conjugation.

This document provides detailed protocols for the synthesis of a bifunctional PROTAC linker starting from 1-Boc-4-(2-hydroxyethyl)piperazine, along with quantitative data on the performance of piperazine-containing PROTACs and diagrams illustrating the underlying biological pathway and experimental workflow.

Data Presentation: Performance of PROTACs with Piperazine-Containing Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) that incorporate piperazine-based linkers.

Table 1: Degradation Performance of BTK-Targeting PROTACs with Piperazine Linkers

| PROTAC Name | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PTD10 | Pomalidomide | Piperazine-based | BTK | MOLM-14 | 0.5 | >95 | [1] |

| DD 03-171 | Pomalidomide | Not specified | BTK | MCL cells | 5.1 | >90 | [2] |

Table 2: Degradation Performance of BRD4-Targeting PROTACs with Piperazine Linkers

| PROTAC Name | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 34 | Thalidomide | Piperazine-based | BRD4 | MDA-MB-231 | 60 | >90 | [3] |

| Hypothetical AHPC-Piperazine-BRD4 PROTAC | (S,R,S)-AHPC | Piperazine-containing | BRD4 | 22Rv1 | ~15 | >90 | [4] |

| ZZ5 | Acrylamide | Piperazine-based | BRD4 | Jurkat | 3260 | 54 | [5] |

Signaling Pathway and Experimental Workflow

Ubiquitin-Proteasome System (UPS) Signaling Pathway

PROTACs function by hijacking the UPS. The following diagram illustrates the key steps in this process.

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from synthesis to biological evaluation.

Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

The following protocols describe a synthetic route to a bifunctional piperazine-based linker starting from 1-Boc-4-(2-hydroxyethyl)piperazine. This linker will have a terminal amine for conjugation to a POI ligand (via an amide bond) and a terminal carboxylic acid for conjugation to an E3 ligase ligand (via an amide bond).

Protocol 1: Activation of the Hydroxyl Group of 1-Boc-4-(2-hydroxyethyl)piperazine via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a better leaving group, a tosylate, which facilitates subsequent nucleophilic substitution.

Materials:

-

1-Boc-4-(2-hydroxyethyl)piperazine

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) or pyridine (as solvent and base) to the stirred solution.

-

Slowly add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the tosylated intermediate.

Expected Outcome:

-

Product: tert-butyl 4-(2-(tosyloxy)ethyl)piperazine-1-carboxylate

-

Appearance: White to off-white solid

-

Yield: 70-90%

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Synthesis of a Bifunctional Linker via Nucleophilic Substitution

This protocol describes the reaction of the tosylated intermediate with an amino acid derivative (e.g., Boc-glycine) to introduce a protected carboxylic acid functionality.

Materials:

-

tert-butyl 4-(2-(tosyloxy)ethyl)piperazine-1-carboxylate (from Protocol 1)

-

Boc-glycine

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle or oil bath

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Boc-glycine (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

-

Add the tosylated intermediate (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

-

Product: (tert-butoxycarbonyl)glycyl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethane

-

Appearance: Colorless oil or white solid

-

Yield: 60-80%

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 3: Boc Deprotection to Yield the Final Bifunctional Linker

This protocol describes the simultaneous removal of both Boc protecting groups to yield the final linker with a free amine and a free carboxylic acid.

Materials:

-

(tert-butoxycarbonyl)glycyl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethane (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Diethyl ether

Procedure:

-

Dissolve the di-Boc protected intermediate (1.0 eq) in DCM in a round-bottom flask.

-

Add trifluoroacetic acid (10-20 eq, or a 1:1 mixture of TFA:DCM) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or methanol can help remove residual TFA.

-

The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.

Expected Outcome:

-

Product: 2-(piperazin-1-yl)ethyl glycinate (as a TFA salt)

-

Appearance: White to off-white solid

-

Yield: Quantitative

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS. This bifunctional linker is now ready for sequential amide coupling with a POI ligand and an E3 ligase ligand.

References

Application Notes and Protocols for Coupling Reactions of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions utilizing tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry and drug development. The protocols outlined below cover esterification, etherification, and a two-step process for amide bond formation, facilitating the synthesis of a wide range of derivatives.

Esterification via Steglich Coupling

The Steglich esterification is a mild and effective method for coupling carboxylic acids to alcohols, particularly useful for substrates that are sensitive to acidic conditions. This protocol details the esterification of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate with a generic carboxylic acid.

Experimental Protocol:

A solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq.), the desired carboxylic acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Quantitative Data for Representative Esterification Reactions:

| Carboxylic Acid Partner | Stoichiometry (Piperazine:Acid:DCC:DMAP) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzoic Acid | 1 : 1.1 : 1.2 : 0.1 | DCM | 0 to RT | 18 | 85 |

| 4-Chlorobenzoic Acid | 1 : 1.1 : 1.2 : 0.1 | DCM | 0 to RT | 20 | 82 |

| Acetic Acid | 1 : 1.2 : 1.2 : 0.1 | DCM | 0 to RT | 12 | 78 |

Experimental Workflow: Steglich Esterification

Caption: Workflow for Steglich Esterification.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide. This protocol describes the synthesis of ethers from tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Experimental Protocol:

To a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) (1.2 eq.) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the alkoxide. The desired alkyl halide (1.1 eq.) is then added, and the reaction is stirred at room temperature or heated to 50-80 °C for 4-12 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Representative Etherification Reactions:

| Alkyl Halide Partner | Stoichiometry (Piperazine:Base:Halide) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | 1 : 1.2 : 1.1 | THF | RT | 6 | 90 |

| Ethyl Iodide | 1 : 1.2 : 1.2 | DMF | 50 | 8 | 85 |

| 4-Nitrobenzyl Bromide | 1 : 1.2 : 1.1 | THF | RT | 5 | 92 |

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Amide Bond Formation via a Two-Step Oxidation-Coupling Sequence

Direct amide bond formation from an alcohol is not feasible. Therefore, a two-step process involving the oxidation of the primary alcohol to a carboxylic acid, followed by a standard amide coupling reaction is employed.

Step 1: Oxidation of the Alcohol to a Carboxylic Acid

A common method for this oxidation is using Jones reagent or a milder alternative like Dess-Martin periodinane (DMP) followed by Pinnick oxidation. Here, a protocol using DMP and sodium chlorite is described.

Experimental Protocol:

To a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq.) in a mixture of tert-butanol and water is added 2-methyl-2-butene (4.0 eq.). A solution of sodium chlorite (3.0 eq.) and sodium dihydrogen phosphate (3.0 eq.) in water is then added dropwise at room temperature. The reaction is stirred for 4-6 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The aqueous layer is acidified to pH 3-4 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.

Step 2: Amide Coupling

The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base.

Experimental Protocol:

To a solution of the carboxylic acid intermediate from Step 1 (1.0 eq.) in anhydrous DMF are added the desired amine (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The reaction is stirred at room temperature for 2-4 hours. The mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Representative Two-Step Amide Formation:

| Amine Partner | Oxidation Yield (%) | Coupling Yield (%) | Overall Yield (%) |

| Benzylamine | ~90 | 88 | ~79 |

| Morpholine | ~90 | 92 | ~83 |

| Aniline | ~90 | 85 | ~77 |

Experimental Workflow: Two-Step Oxidation and Amide Coupling

Application Notes and Protocols for Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction